molecular formula C10H11N3O3S B5580651 ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate

ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate

Cat. No.: B5580651
M. Wt: 253.28 g/mol
InChI Key: JOJQMDMDNISTII-UHFFFAOYSA-N
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Description

Ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.05211239 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Renewable Polymers and Catalysis Research demonstrates the utility of similar furan derivatives in synthesizing biobased polymers. For instance, a study on the catalytic reactions between ethylene and renewable furans highlighted the production of biobased terephthalic acid precursors, important for creating sustainable plastics (Pacheco et al., 2015). This indicates the role such compounds could play in developing eco-friendly materials.

Molecular Docking and Drug Design The compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate was synthesized and subjected to spectral, DFT/B3LYP, and molecular docking analyses, showing promise as a cancer treatment inhibitor due to its binding energy and ability to adhere to the active sites of proteins (Sert et al., 2020). This suggests that similar triazole-containing compounds might be explored for their potential medicinal applications.

Synthesis of Biaryls and Heteroaromatics A study on the palladium-catalysed direct heteroarylations using esters, including methyl 5-bromo-2-furoate, revealed a one-step access to biheteroaryls, a crucial component in many pharmaceuticals and organic materials (Fu et al., 2012). This underscores the importance of such furan derivatives in advancing synthetic chemistry techniques.

Glycosidase Inhibition Research into glycosidase inhibitory activities of certain furan derivatives has led to new leads as selective inhibitors, essential in developing treatments for various diseases (Moreno‐Vargas et al., 2003). This indicates the potential biomedical applications of compounds with similar structures.

Chemical Transformations and Synthesis Studies on the transformations and synthesis of furan derivatives have provided insights into the chemical behavior and potential applications of these compounds in organic synthesis and the development of new chemical entities (Maadadi et al., 2017).

Biochemical Analysis

Biochemical Properties

Ethyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate, due to the presence of the 1,2,4-triazole ring, could potentially interact with various enzymes and proteins. The sulfur atom in the thioether group could form coordinate covalent bonds with metal ions in metalloproteins . Specific interactions with biomolecules would need to be determined experimentally.

Cellular Effects

Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially bind to biomolecules through its triazole and thioether groups, influencing their activity .

Metabolic Pathways

The compound could potentially be metabolized by enzymes that act on triazoles or thioethers .

Properties

IUPAC Name

ethyl 5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-2-15-9(14)8-4-3-7(16-8)5-17-10-11-6-12-13-10/h3-4,6H,2,5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJQMDMDNISTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CSC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.